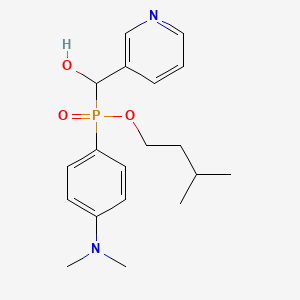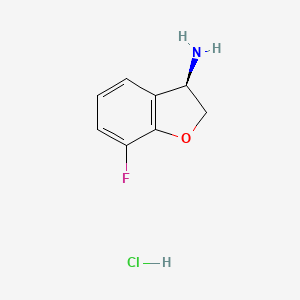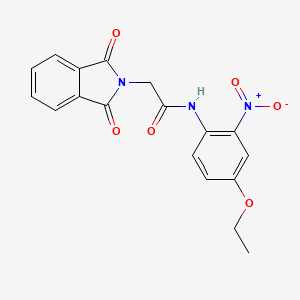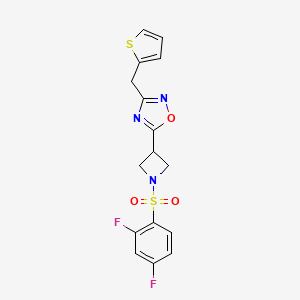
Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate, also known as DMHP, is a chemical compound that has been extensively studied for its potential use as a non-lethal incapacitating agent. DMHP belongs to the class of chemicals known as phosphinates, which are structurally similar to organophosphates, a group of compounds commonly used as pesticides and nerve agents.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Catalysis
Research by Busto, Gotor‐Fernández, and Gotor (2006) describes the preparation of enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines through efficient chemoenzymatic routes. The study highlights the application of these compounds as enantioselective nucleophilic catalysts, important for the stereoselective construction of quaternary centers in organic synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) explored the chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one towards active methylene reagents, resulting in pyrazolopyridine derivatives. These derivatives exhibited notable antioxidant activity, antitumor activity against liver and breast cell lines, and antimicrobial properties (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Photolabile Protecting Groups
Yang, Zhou, and Wang (2012) developed hydrophilic photolabile protecting groups (PPGs) for hydroxyl protection derived from 3-(dimethylamino)trityl. These PPGs are stable in the dark but can be removed in aqueous environments upon UV irradiation, suggesting their utility in light-sensitive applications in chemical synthesis (Yang, Zhou, & Wang, 2012).
Polymerization Control
Harrisson, Couvreur, and Nicolas (2012) demonstrated the use of solvents like pyridine to improve control over the polymerization of isoprene, mediated by alkoxyamines. This research points to potential applications in designing polymers with precise molecular weight distributions, which is crucial for material science (Harrisson, Couvreur, & Nicolas, 2012).
Catalytic Acylation
Liu, Ma, Liu, and Wang (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, highlighting the catalyst's potential in facilitating environmentally friendly chemical processes (Liu, Ma, Liu, & Wang, 2014).
Eigenschaften
IUPAC Name |
[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N2O3P/c1-15(2)11-13-24-25(23,19(22)16-6-5-12-20-14-16)18-9-7-17(8-10-18)21(3)4/h5-10,12,14-15,19,22H,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDKVSRGPBDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2690793.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2690795.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2690796.png)
![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)

![Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2690803.png)
![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2690809.png)
![8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2690810.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690812.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)